2-(2-Ethoxy-ethylamino)-ethanol
Description
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-(2-ethoxyethylamino)ethanol |
InChI |
InChI=1S/C6H15NO2/c1-2-9-6-4-7-3-5-8/h7-8H,2-6H2,1H3 |
InChI Key |
RUDUVMFDZBMVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCCO |
sequence |
G |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
Surfactants and Corrosion Inhibitors
- TGEE is widely utilized as a surfactant due to its ability to reduce surface tension in liquids. This property makes it effective in formulations for cleaning agents and emulsifiers.
- It has been evaluated as a corrosion inhibitor, particularly in oilfield applications, where it helps protect against sulfate-reducing microorganisms .
Catalysts in Chemical Reactions
- The compound serves as a catalyst in the production of polyurethanes. Its functionality allows for improved reaction rates and product yields in polymer synthesis .
Plasticizers and Adhesives
- TGEE is used as a plasticizer, enhancing the flexibility and durability of materials. It is also incorporated into adhesive formulations, improving bonding properties .
Environmental Applications
Greenhouse Gas Absorption
- Research has demonstrated that TGEE can be utilized in the absorption of greenhouse gases, particularly carbon dioxide. Its weakly basic nature allows it to interact effectively with CO2 in aqueous solutions, making it a candidate for carbon capture technologies .
Biodegradation Studies
- Studies have indicated that TGEE exhibits low potential for bioaccumulation and biodegrades under aerobic conditions. This characteristic is crucial for environmental safety assessments and regulatory compliance .
Toxicology and Safety Assessments
Toxicity Studies
- Comprehensive toxicity studies reveal that TGEE has low acute toxicity levels in experimental animals via oral, dermal, and inhalation routes. The oral LD50 values indicate that it is relatively safe when handled properly .
Regulatory Evaluations
- The OECD SIDS report highlights the need for ongoing evaluations of TGEE's safety profile, particularly concerning its reproductive and neurotoxic effects. These assessments ensure that its use in consumer products remains within safe limits .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: Ethanolamine derivatives are generally water-soluble due to hydroxyl and amine groups. Longer ether chains (e.g., ethoxyethyl in the target compound) reduce polarity compared to simpler analogs like DEAE .
- Boiling Points : Ether linkages (e.g., DMAEE, Diglycolamine) increase boiling points due to hydrogen bonding and molecular weight .
Preparation Methods
Overview
This multi-step synthetic route involves the conversion of triethylene glycol derivatives into 2-(2-ethoxy-ethylamino)-ethanol through a sequence of reactions including tosylation, azidation, and catalytic hydrogenation.
Detailed Steps
| Step | Reactants/Conditions | Reaction Description | Key Parameters | Yield/Notes |
|---|---|---|---|---|
| S01 | Triethylene glycol + benzyl bromide in alkaline solution (NaOH or KOH) | Formation of triethylene glycol monobenzyl ether | Dropwise addition of triethylene glycol to alkaline solution, then benzyl bromide; temperature controlled | Intermediate for next step |
| S1 | Triethylene glycol monobenzyl ether + p-toluenesulfonyl chloride | Tosylation to form 2-[2-(benzyl ethoxy) ethoxy] ethyl-4-methylbenzenesulfonate | Temperature 5-10°C, reaction time 1-4 hours | High selectivity |
| S2 | Tosylate + sodium azide in N,N-dimethylformamide (DMF) | Azidation to 2-[2-(azidoethoxy) ethoxy] ethyl-4-methylbenzenesulfonate | Room temperature to 40-60°C, 1-4 hours, molar ratio tosylate:NaN3 = 1:1-1.2 | Efficient substitution |
| S3 | Azido intermediate + ethanol + Pd/C catalyst + hydrogen | Catalytic hydrogenation reduction to 2-(2-aminoethoxy) ethanol | Room temperature, 1-4 hours, Pd/C 10-20% mass of azido intermediate | Yield 81.6% in hydrogenation step; total yield 51.4% |
Research Findings
- The catalytic hydrogenation step uses palladium on carbon as a catalyst under hydrogen atmosphere at room temperature.
- The final product is obtained by vacuum distillation at 50°C with a purity of 99.1% confirmed by gas chromatography.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the product structure.
- The method provides a relatively high overall yield and purity but involves multiple steps and handling of azides, which require safety precautions.
Advantages and Limitations
- Advantages: High purity product, well-characterized intermediates, and effective catalytic reduction.
- Limitations: Multi-step process with moderate overall yield (~51%), use of azides (potentially hazardous), and requirement for hydrogenation equipment.
Preparation Method via Reaction of 2-Chloroethoxyethanol with Diethylamine under Catalysis
Overview
This method synthesizes this compound directly by reacting 2-chloroethoxyethanol with diethylamine in the presence of a catalyst, followed by neutralization and vacuum distillation.
Detailed Steps
| Step | Reactants/Conditions | Reaction Description | Key Parameters | Yield/Notes |
|---|---|---|---|---|
| 1 | 2-Chloroethoxyethanol + diethylamine + catalyst (aliphatic substituted amide) | Nucleophilic substitution to form diethylaminoethoxyethanol | Temperature 80-130°C, 2-4 hours; molar ratio diethylamine:2-chloroethoxyethanol = 1.5-4:1 | High conversion |
| 2 | Reaction mixture + sodium hydroxide solution | Neutralization of HCl byproduct | Temperature below 50°C, 1-2 hours | Separation of organic phase |
| 3 | Organic phase vacuum distillation | Purification of product | Distillation at 102-110°C under 1.33 kPa vacuum | Product purity >98% |
Research Findings
- The catalyst is typically an aliphatic substituted amide with the general formula RCONH2R' or RCONHR'R'', where R, R', R'' are alkyl groups (methyl, ethyl, propyl).
- The reaction avoids the use of ethylene oxide, which is hazardous and costly to handle.
- The process yields high purity product (≥98%) with good efficiency.
- Representative experimental data from three embodiments show yields around 80-85% with chromatographic purity above 98%.
| Embodiment | 2-Chloroethoxyethanol (g) | Diethylamine (g) | DMF (g) | Reaction Temp (°C) | Reaction Time (h) | NaOH (40%) (g) | Product Yield (g) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 383 | 332 | 5.7 | 110-120 | 4 | 310 | 314 | 98.5 |
| 2 | 383 | 442 | 3.8 | 110-120 | 4 | 310 | 338 | 98.3 |
| 3 | 383 | 553 | 1.9 | 105-115 | 3 | 310 | Data incomplete | ~98 |
Advantages and Limitations
- Advantages: Single-step main reaction, avoids hazardous ethylene oxide, lower raw material cost, simpler operation.
- Limitations: Requires careful control of reaction conditions and catalyst selection; uses DMF as solvent, which requires handling considerations.
Comparative Analysis of Preparation Methods
| Feature | Triethylene Glycol Route (Multi-step) | 2-Chloroethoxyethanol Route (Single-step) |
|---|---|---|
| Number of Steps | 4 (including tosylation, azidation, hydrogenation) | 1 main reaction + neutralization + distillation |
| Overall Yield | ~51.4% | ~80-85% |
| Purity of Final Product | ~99.1% (GC) | ≥98% (chromatography) |
| Use of Hazardous Reagents | Sodium azide, hydrogen gas | None hazardous; avoids ethylene oxide |
| Catalyst | Pd/C for hydrogenation | Aliphatic substituted amide catalyst |
| Reaction Temperature | Room temperature (hydrogenation), low temp (tosylation) | 80-130°C |
| Raw Material Cost and Safety | Higher cost, multi-step handling | Lower cost, safer raw materials |
| Industrial Applicability | More complex, suitable for specialized labs | More suitable for industrial scale production |
Summary and Recommendations
- The 2-chloroethoxyethanol and diethylamine method represents a more efficient, cost-effective, and safer industrial route for preparing this compound. It avoids the use of hazardous ethylene oxide and azides, offers higher yields, and produces high-purity product with fewer steps.
- The triethylene glycol derivative route is valuable for applications requiring very high purity and when catalytic hydrogenation facilities are available, though it is more complex and less efficient overall.
- Catalyst choice and reaction conditions are critical for optimizing yield and purity in both methods.
- Further research could focus on catalyst optimization and solvent recycling to improve sustainability.
Q & A
Q. What safety protocols are essential for handling 2-(2-Ethoxy-ethylamino)-ethanol in laboratory settings?
Researchers must prioritize PPE (gloves, goggles), local exhaust ventilation, and strict hygiene practices. Toxicological reports highlight risks of skin/eye irritation and reproductive toxicity. Regular medical monitoring (e.g., fertility assessments, biomonitoring for solvent exposure) is recommended for exposed personnel . Spill management requires inert absorbents (e.g., sand, vermiculite) and explosion-proof equipment due to flammability risks .
Q. What synthetic methodologies are reported for this compound?
Common routes involve nucleophilic substitution of chloroethoxyethanol intermediates with ethylamine. For example, 2-[2-(2-Chloroethoxy)ethoxy]ethanol (CAS 628-89-7) reacts with ethylamine under controlled pH and temperature to yield the target compound. Key considerations include inert atmosphere storage (due to hygroscopicity) and purification via fractional distillation .
Q. How can researchers mitigate experimental variability in toxicity assessments of glycol ether derivatives?
Standardize exposure metrics (e.g., urinary biomonitoring for glycol ether metabolites) and control for confounding factors like coexposure to other solvents. Cohort studies in occupational settings (e.g., industrial workers) should include longitudinal health monitoring to resolve data discrepancies .
Advanced Research Questions
Q. What computational approaches validate the thermodynamic properties of this compound?
Vaporization enthalpy (ΔvapH) can be calculated using group contribution methods or quantum mechanical simulations. Experimental validation involves gas chromatography coupled with static vapor pressure measurements. Discrepancies between predicted and observed values (e.g., ΔvapH ≈ 75 kJ/mol) may arise from hydrogen bonding effects .
Q. How does this compound perform in CO₂ capture applications compared to traditional amines?
The compound’s ethoxy and amino groups enhance CO₂ absorption kinetics but reduce energy efficiency during solvent regeneration. Experimental designs should optimize parameters like amine concentration, temperature, and gas flow rate. Pilot-scale studies must address solvent degradation and corrosion inhibition .
Q. What strategies resolve contradictions in reproductive toxicity data for glycol ether derivatives?
Conduct in vitro assays (e.g., zebrafish embryotoxicity tests) to isolate compound-specific effects from mixed exposures. Epidemiological studies should stratify data by gender and exposure duration, as fertility impacts may differ between males (spermatogenesis) and females (ovarian toxicity) .
Methodological Guidance
Q. What analytical techniques are recommended for characterizing this compound?
Q. How to design a toxicity study aligning with EU regulatory frameworks?
Follow CLP Regulation (EC) No. 1272/2008 for hazard classification. Include in vivo assays (e.g., OECD Test Guideline 407 for repeated-dose toxicity) and in vitro alternatives (e.g., ECHA’s REACH guidelines). Data must be submitted to the European Chemicals Agency (ECHA) for harmonized risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
